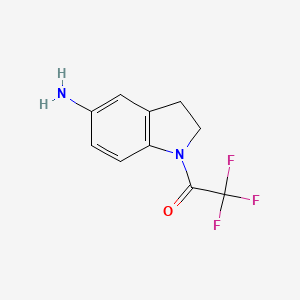

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone

Overview

Description

Indoline derivatives, such as 1-Acetyl-5-aminoindoline , are organic compounds that have shown promising biological activities . They are often used as intermediates in the synthesis of various bioactive compounds.

Molecular Structure Analysis

The molecular structure of indoline derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid ring and has 10 π-electrons . This makes them aromatic in nature .Chemical Reactions Analysis

Again, while specific chemical reactions involving “1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone” are not available, indoline derivatives are known to undergo a variety of chemical reactions. For example, they readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

Indoline derivatives typically have a crystalline structure and are colorless in nature with specific odors . They have a density of approximately 1.2±0.1 g/cm3, a boiling point of 469.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications

Antibacterial and Antifungal Activity

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone, through its derivatives, exhibits significant antibacterial and antifungal properties. For instance, derivatives of this compound have shown effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as against the fungus Candida albicans. This makes it a promising candidate for pharmaceutical applications targeting various bacterial infections and fungal diseases (K. Sujatha, Shilpa, & R. Gani, 2019).

Neurokinin-1 Receptor Antagonism

In the realm of neuroscience, certain derivatives of this compound have been identified as potent neurokinin-1 (NK1) receptor antagonists. This is significant for therapeutic applications in conditions like depression and emesis, as NK1 receptor antagonists can modulate neuronal activity related to these conditions (T. Harrison et al., 2001).

Synthesis of Heterocyclic Compounds

This chemical is also instrumental in the synthesis of various heterocyclic compounds. It serves as a building block in chemical reactions leading to complex molecules with potential therapeutic applications. For example, its involvement in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives indicates its utility in organic chemistry and drug development processes (Samad Khaksar & Saeed Mohammadzadeh Talesh, 2012).

Development of Polyimides

In the field of materials science, derivatives of this compound have been used in the synthesis and characterization of novel polyimides. These materials have various industrial applications due to their desirable properties such as high thermal stability and electrical insulation capabilities (B. Myung, C. Ahn, & T. Yoon, 2004).

Mechanism of Action

Target of Action

The primary targets of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone are Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) . These proteins play a crucial role in cellular processes such as cell cycle progression and stress response .

Mode of Action

This compound interacts with its targets, HDAC6 and HSP90, by inhibiting their activity . This inhibition results in decreased production of Vascular Endothelial Growth Factor (VEGF), a protein that promotes the growth of new blood vessels .

Biochemical Pathways

The inhibition of HDAC6 and HSP90 affects the VEGF signaling pathway . This pathway is involved in angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGF production, this compound can potentially slow down or prevent angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of cell migration and retinal neovascularization . These effects are due to the decreased production of VEGF, leading to reduced angiogenesis .

Future Directions

Indoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on synthesizing new indoline derivatives and studying their biological activities.

Properties

IUPAC Name |

1-(5-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-5-7(14)1-2-8(6)15/h1-2,5H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVZNUFDVKYJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

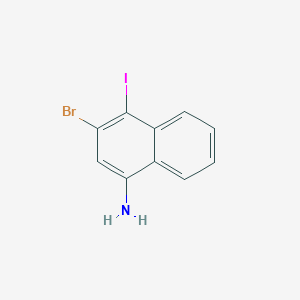

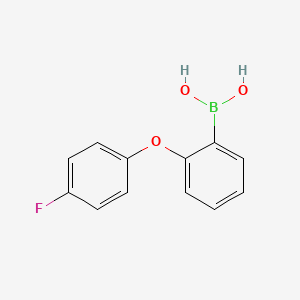

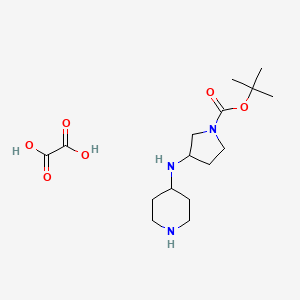

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)

![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)

![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)